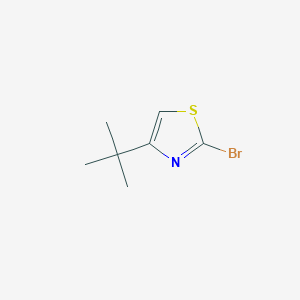

2-Bromo-4-tert-butyl-1,3-thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKZEOZQPGBUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654702 | |

| Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873075-54-8 | |

| Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 873075-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 2-Bromo-4-tert-butyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for the heterocyclic compound 2-Bromo-4-tert-butyl-1,3-thiazole. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in medicinal chemistry and materials science. This document synthesizes predicted data and comparative analysis from closely related structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered thiazole ring, a versatile scaffold in pharmacologically active compounds. The structure is characterized by the presence of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position. These substituents significantly influence the electron distribution within the thiazole ring, which is reflected in its spectral characteristics.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the protons of the tert-butyl group and the single proton on the thiazole ring.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.3-1.4 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the aliphatic region. |

| ~7.0-7.2 | Singlet (s) | 1H | Thiazole C5-H | The lone proton on the thiazole ring is in an electron-deficient environment, shifting it downfield. Its chemical shift is influenced by the adjacent sulfur atom and the bromine at C2. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the carbon atoms of the thiazole ring and the tert-butyl group.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~30-32 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~34-36 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~115-120 | Thiazole C 5 | The carbon bearing the single proton (C5) is expected to be the most upfield of the ring carbons due to less deshielding compared to C2 and C4. |

| ~138-142 | Thiazole C 2 | The carbon atom bonded to the electronegative bromine and nitrogen atoms (C2) will be significantly deshielded and shifted downfield. |

| ~160-165 | Thiazole C 4 | The carbon atom attached to the tert-butyl group (C4) will also be deshielded due to its position in the heterocyclic ring. |

Workflow for NMR Data Acquisition and Analysis

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3150 | C-H stretch | Aromatic C-H (Thiazole ring) | The C-H bond on the thiazole ring will have a stretching frequency characteristic of sp² hybridized carbons. |

| ~2960-2870 | C-H stretch | Aliphatic C-H (tert-butyl) | The C-H bonds of the methyl groups in the tert-butyl substituent will show strong absorptions in this region. |

| ~1500-1600 | C=N stretch | Thiazole ring | The carbon-nitrogen double bond within the thiazole ring gives rise to a characteristic absorption band. |

| ~1370-1390 | C-H bend | tert-butyl | The symmetric and asymmetric bending vibrations of the methyl groups in the tert-butyl group are expected here. |

| ~1000-1200 | C-N stretch | Thiazole ring | Stretching vibrations of the carbon-nitrogen single bond in the ring. |

| ~600-800 | C-Br stretch | Bromoalkane | The carbon-bromine bond stretch is typically found in the fingerprint region of the IR spectrum. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software. The resulting spectrum can then be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₇H₁₀BrNS. The presence of bromine is a key feature to look for in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in isotopic peaks for the molecular ion and any bromine-containing fragments that are two mass units apart and have nearly equal intensity.

Predicted m/z Values for Adducts [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.97901 |

| [M+Na]⁺ | 241.96095 |

| [M-H]⁻ | 217.96445 |

Expected Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is likely to proceed through several key pathways.

Caption: A simplified predicted fragmentation pathway for this compound.

Self-Validating Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of the characteristic isotopic pattern for bromine serves as a key validation point for the structure.

Conclusion

The spectral data of this compound can be reliably predicted based on its molecular structure and comparison with analogous compounds. The key identifying features include a simple ¹H NMR spectrum with two singlets, characteristic ¹³C NMR signals for the thiazole ring and tert-butyl group, specific IR absorption bands for the functional groups present, and a mass spectrum showing a distinctive isotopic pattern for bromine. This in-depth guide provides a solid foundation for researchers and scientists working with this important heterocyclic compound, enabling them to confidently identify and characterize it in their experimental work.

References

physical and chemical properties of 2-Bromo-4-tert-butyl-1,3-thiazole

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal and agricultural chemistry. We will delve into its core physicochemical properties, spectroscopic signatures, chemical reactivity, and established synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates for the design and synthesis of novel bioactive compounds. The strategic placement of a reactive bromine atom at the 2-position and a bulky, lipophilic tert-butyl group at the 4-position makes this molecule a versatile synthon for creating complex, stable, and selective thiazole-based structures.[1]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including pharmaceuticals and natural products.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a cornerstone in drug discovery.[4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The functionalization of the thiazole core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn modulates its pharmacokinetic and pharmacodynamic properties. This compound emerges as a particularly valuable intermediate. The tert-butyl group at the C4 position enhances lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic pockets of target proteins.[5] Simultaneously, the bromine atom at the C2 position serves as a versatile chemical handle for introducing further molecular diversity through reactions such as cross-coupling and lithiation.[7][8]

Molecular Identity and Structure

This compound is identified by the CAS Number 873075-54-8.[9] Its structure consists of a five-membered thiazole ring substituted with a bromine atom at position 2 and a tert-butyl group at position 4.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is critical for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 873075-54-8 | [1][9] |

| Molecular Formula | C₇H₁₀BrNS | [9][10] |

| Molecular Weight | 220.13 g/mol | [1][9] |

| Typical Purity | ≥95% | [1][9] |

| Physical Form | Liquid | [11] (by analogy) |

| Storage Conditions | Room temperature, inert atmosphere | [1][12] |

| InChI Key | ILKZEOZQPGBUCV-UHFFFAOYSA-N | [10] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two key signals should be present:

-

A singlet integrating to 9 protons, located in the upfield region (typically δ 1.3-1.5 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group.[13]

-

A singlet integrating to 1 proton, located further downfield (typically δ 7.0-7.5 ppm), corresponding to the proton at the C5 position of the thiazole ring.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon environment: the quaternary carbon and methyl carbons of the tert-butyl group, and the three distinct carbons of the thiazole ring (C2, C4, and C5).

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic signature of bromine.

-

Molecular Ion Peak (M⁺): Due to the near-equal natural abundance of the ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) isotopes, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da (e.g., at 220 and 222 amu).[14] This M/M+2 pattern is characteristic of monobrominated compounds.

-

Fragmentation: A prominent fragment is often observed corresponding to the loss of the bromine atom. The most stable fragment is typically the tert-butyl cation ([C₄H₉]⁺) at m/z 57.[14]

Chemical Properties and Reactivity

Stability and Storage

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it at room temperature under an inert atmosphere to prevent potential degradation.[1][11][12]

Key Reactions

The reactivity of this molecule is dominated by the C-Br bond at the electron-deficient 2-position of the thiazole ring.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8] This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl substituents at the 2-position, providing a powerful tool for library synthesis in drug discovery programs.

-

Lithiation and Metal-Halogen Exchange: The C2-proton of a thiazole is acidic, but the presence of the bromine atom allows for facile metal-halogen exchange. Treatment with strong organolithium bases (like n-BuLi or t-BuLi) at low temperatures can generate a 2-lithiated thiazole intermediate.[7] This potent nucleophile can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. This strategy provides a complementary approach to cross-coupling for functionalizing the C2 position.

Synthesis and Purification

A robust and common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[15] The target compound, this compound, can be prepared via a multi-step sequence starting from commercially available materials.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylthiazole (Intermediate)

-

Reagents: 1-bromo-3,3-dimethyl-2-butanone, thiourea, ethanol.

-

Procedure: a. To a solution of thiourea (1.2 equivalents) in absolute ethanol, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. b. Causality: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[5][15] Ethanol is a common solvent that facilitates the dissolution of both reactants. c. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). d. Causality: Refluxing provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. e. After cooling to room temperature, concentrate the mixture under reduced pressure. f. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-amino-4-tert-butylthiazole, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

-

Reagents: 2-Amino-4-tert-butylthiazole, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).

-

Procedure: a. Suspend 2-amino-4-tert-butylthiazole (1.0 equivalent) in an aqueous solution of HBr (approx. 48%) and cool the mixture to 0-5°C in an ice bath. b. Causality: This step protonates the amino group, preparing it for diazotization. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. c. Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes. d. Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and HBr) generates the diazonium salt intermediate. e. In a separate flask, dissolve CuBr (1.2 equivalents) in HBr and add this solution to the cold diazonium salt mixture.[2][3] f. Causality: This is a Sandmeyer-type reaction, where the copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion. g. Allow the reaction to warm to room temperature and then heat gently (e.g., to 60°C) until nitrogen gas evolution ceases. h. Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and wash the organic layer with water and brine. i. Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography to obtain pure this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block for constructing more complex molecules.[1]

-

Pharmaceuticals: It is used in the synthesis of novel compounds targeting a range of therapeutic areas. The thiazole core combined with the lipophilic tert-butyl group can be elaborated via the bromo-substituent to create libraries of potential drug candidates for screening.[1][5]

-

Agrochemicals: This intermediate is employed in the development of new fungicides and herbicides.[1][12] The thiazole moiety is known to contribute to the bioactivity of these agents, and substitutions at the 2- and 4-positions allow for the optimization of potency, selectivity, and stability.[1][12]

-

Materials Science: Brominated thiazoles can also be used in the synthesis of specialty dyes and optical brighteners, where the heterocyclic structure contributes to desired photophysical properties.[1]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic combination of a lipophilic tert-butyl group and a synthetically versatile bromine atom makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for its effective application in the rapid and logical development of novel, high-value chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 873075-54-8 | this compound - Moldb [moldb.com]

- 10. PubChemLite - this compound (C7H10BrNS) [pubchemlite.lcsb.uni.lu]

- 11. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 [sigmaaldrich.com]

- 12. This compound [myskinrecipes.com]

- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Introduction: The Strategic Value of the 4-tert-butyl-1,3-thiazole Scaffold

An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-tert-butyl-1,3-thiazole

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. The functionalization of this scaffold is therefore a critical endeavor for medicinal and process chemists.

This guide focuses on This compound , a versatile building block whose reactivity is dominated by the carbon-bromine bond at the electron-deficient C2 position. The presence of the tert-butyl group at the C4 position introduces significant steric bulk and possesses a mild electron-donating inductive effect. These features influence the molecule's reactivity, regioselectivity, and the stability of reaction intermediates, making a nuanced understanding of its chemistry essential for its effective utilization. This document provides a comprehensive overview of its primary reaction pathways, supported by mechanistic insights and actionable experimental protocols for researchers, scientists, and drug development professionals.[3][4]

Core Reactivity Profile: A Tale of Two Positions

The reactivity of this compound is primarily centered on two key positions:

-

The C2 Position: The site of the carbon-bromine bond is the principal hub of reactivity. The electronegativity of the adjacent nitrogen and sulfur atoms renders this position electrophilic and susceptible to a host of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

-

The C5 Position: This is the most acidic proton on the thiazole ring. Under specific conditions, it can be deprotonated by strong, non-nucleophilic bases to generate a C5-lithiated species, opening a pathway for functionalization at a secondary site.

This guide will systematically explore the chemistry at these positions.

Metal-Halogen Exchange: Gateway to Nucleophilic Thiazoles

One of the most powerful strategies for functionalizing this compound is through metal-halogen exchange. This process transforms the electrophilic C2 carbon into a potent nucleophile by replacing the bromine atom with a metal, typically lithium or magnesium.[5]

Mechanistic Rationale: The Umpolung Effect

The reaction with an organolithium reagent (like n-BuLi or t-BuLi) or activated magnesium metal reverses the polarity of the C2 position—a classic example of "umpolung".[6]

-

Lithiation: Treatment with alkyllithiums (e.g., n-BuLi) at low temperatures (typically -78 °C) results in a rapid bromine-lithium exchange to form 4-tert-butyl-1,3-thiazol-2-yllithium. This reaction is kinetically controlled and highly efficient. The resulting organolithium species is a powerful nucleophile, ready to react with a wide range of electrophiles.

-

Grignard Reagent Formation: Reaction with activated magnesium turnings in an ethereal solvent like THF or diethyl ether yields the corresponding Grignard reagent, (4-tert-butyl-1,3-thiazol-2-yl)magnesium bromide.[7] While less reactive than their organolithium counterparts, Grignard reagents offer excellent nucleophilicity with greater functional group tolerance in some applications.[6]

The choice between lithiation and Grignard formation depends on the desired subsequent reaction and the presence of other functional groups.

Experimental Protocol: Lithiation and Electrophilic Quench

This protocol describes a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Electrophile (1.2 eq)

-

Anhydrous sodium sulfate, saturated ammonium chloride solution, ethyl acetate

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Allow to cool to room temperature.

-

Reagent Addition: Add this compound to the flask, followed by anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (either neat or as a solution in anhydrous THF) dropwise to the reaction mixture at -78 °C.

-

Warm-up: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Scope of Electrophiles

The generated thiazol-2-yllithium is a versatile nucleophile that can react with a broad array of electrophiles.

| Electrophile Class | Specific Example | Resulting Functional Group at C2 | Anticipated Yield Range |

| Aldehyde/Ketone | Benzaldehyde | Secondary Alcohol | 80-95% |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | 75-90% |

| Alkyl Halide | Iodomethane | Methyl | 60-80% |

| Disulfide | Dimethyl disulfide | Methylthio | 85-95% |

| Isocyanate | Phenyl isocyanate | Amide | 70-85% |

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds under relatively mild conditions. These reactions are cornerstones of modern synthetic chemistry.[8][9]

The Unified Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimizing these transformations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction couples the thiazole with an organoboron reagent (boronic acid or boronic ester) and is prized for its operational simplicity and the low toxicity of its reagents.[10]

-

Causality: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

Workup: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify via chromatography.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temp (°C) | Anticipated Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-92% |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 75-90% |

| Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-88% |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds.[8][12] It has largely replaced harsher classical methods like nucleophilic aromatic substitution.[13]

-

Causality: The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, facilitating its coordination to the palladium center.[14] The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group was critical for achieving high efficiency, as they promote both the oxidative addition and the final reductive elimination steps.[15]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction: Seal the vial and heat the mixture (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate, dry, and concentrate. Purify by chromatography.

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Anticipated Yield |

| Morpholine | XPhos Pd G3 | NaOt-Bu | Toluene | 100 | 90-98% |

| Aniline | RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 110 | 80-95% |

| Benzylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 85-95% |

| Carbazole | t-BuXPhos Pd G3 | t-BuOLi | 1,4-Dioxane | 100 | 88-96%[15] |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct attachment of terminal alkynes to the thiazole ring, a valuable transformation for creating rigid, linear extensions to the molecular scaffold.[16]

-

Causality: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base (e.g., Et₃N, i-Pr₂NH) is required both to deprotonate the alkyne and to act as a solvent.[17] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[18]

Experimental Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent/Solvent Addition: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine), followed by the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, then wash with brine, dry, and concentrate. Purify by chromatography.

Stille Coupling: C(sp²)-C(sp²) Bond Formation with Organostannanes

The Stille reaction couples the thiazole with an organotin (stannane) reagent. Its primary advantage is the high tolerance for a wide variety of functional groups, as organostannanes are stable to air and moisture.[19][20]

-

Causality: The transmetalation step is the key C-C bond-forming event and its rate depends on the groups attached to the tin atom.[9] Typically, tributylstannyl or trimethylstannyl reagents are used. The main drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts after the reaction.[21]

Experimental Protocol: Stille Coupling

-

Setup: To a flame-dried flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill with argon.

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane reagent (1.1 eq).

-

Reaction: Heat the mixture (e.g., 90-110 °C) and monitor by TLC or LC-MS.

-

Workup: After cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate tin fluorides, which can be filtered off. Alternatively, purification relies heavily on careful flash column chromatography to separate the product from tin residues.[19]

Reactivity at the C5 Position: Directed Deprotonation

While the C2 position is the primary reactive site due to the C-Br bond, the C5 proton is the most acidic hydrogen on the ring. It can be selectively removed by a strong, sterically hindered base like lithium diisopropylamide (LDA), which minimizes competitive nucleophilic attack at the C2 position.[22]

-

Causality: Using a base like LDA at low temperature allows for kinetically controlled deprotonation at C5, generating a distinct 2-bromo-4-tert-butyl-1,3-thiazol-5-yllithium intermediate. This species can then be trapped with an electrophile, allowing for functionalization orthogonal to the C2 position. This two-step approach enables the synthesis of highly substituted, trifunctional thiazoles.[22]

Conclusion

This compound is a strategically valuable and highly versatile synthetic intermediate. Its reactivity is well-defined and can be precisely controlled to achieve functionalization at either the C2 or C5 positions. The C2-bromo handle serves as a robust anchor for a suite of modern synthetic transformations, including metal-halogen exchange and an array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The ability to selectively deprotonate the C5 position further enhances its utility, providing a pathway to multi-substituted thiazole derivatives. A thorough understanding of these reaction pathways, as detailed in this guide, empowers chemists to leverage this building block to its full potential in the pursuit of novel bioactive molecules.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. kbfi.ee [kbfi.ee]

- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stille Coupling | NROChemistry [nrochemistry.com]

- 20. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Stille Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

Foreword: The Strategic Value of a Functionalized Heterocycle

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole (CAS 873075-54-8)

To the discerning researcher in medicinal chemistry and materials science, the value of a chemical building block is not merely in its structure, but in its potential. This compound is a prime exemplar of such a strategic intermediate. Its architecture—a stable thiazole core, a sterically demanding tert-butyl group conferring metabolic stability and solubility, and a reactive bromine handle at the key 2-position—presents a triad of features that unlock vast synthetic possibilities.

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of this molecule's character, its synthesis, and most importantly, its proven utility in the field. We will explore not just the "what" but the "why"—the causality behind reaction conditions and the strategic advantages this building block offers in the rapid construction of complex molecular entities.

Core Characteristics: A Snapshot

A molecule's identity begins with its fundamental properties. This compound is a liquid at room temperature, a characteristic that influences handling and reaction setup.[1][2] Its key physicochemical and structural data are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 873075-54-8 | [1][3][4][5][6][] |

| Molecular Formula | C₇H₁₀BrNS | [2][3][8] |

| Molecular Weight | 220.13 g/mol | [2][3][9] |

| Form | Liquid | [1][2] |

| Density | 1.383 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.539 | [1][2] |

| Flash Point | 98.9 °C (210.0 °F) | [1][2] |

| SMILES String | CC(C)(C)c1csc(Br)n1 | [1][2][8] |

| InChI Key | ILKZEOZQPGBUCV-UHFFFAOYSA-N | [1][2][8] |

Chemical Structure

The molecule's structure is the foundation of its reactivity. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the bromine at the C2 position, makes this site highly susceptible to a range of transformative reactions.

Caption: Structure of this compound.

Synthesis Strategy: A Plausible Pathway

While specific proprietary synthesis routes may vary, a robust and logical pathway to this compound can be devised based on fundamental heterocyclic chemistry principles. The process logically breaks down into two primary stages: formation of the thiazole core followed by regioselective bromination.

Stage 1: Hantzsch Thiazole Synthesis of the Core

The Hantzsch thiazole synthesis remains a cornerstone method for constructing the thiazole ring.[10] It involves the condensation of an α-haloketone with a thioamide. For our target, this translates to reacting an appropriate α-haloketone bearing a tert-butyl group with thioformamide.

-

Causality: The reaction proceeds via nucleophilic attack of the thioamide's sulfur onto the carbonyl-activated α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The choice of a thioamide like thioformamide is critical as it provides the necessary N=C-S backbone.

Stage 2: Regioselective Bromination

With the 4-tert-butylthiazole scaffold in hand, the next critical step is the introduction of a bromine atom specifically at the C2 position. Direct electrophilic bromination of a thiazole ring can be complex, often favoring the more electron-rich C5 position.[11] Therefore, a more controlled strategy is required.

-

Expertise-Driven Choice: A highly effective method involves a Sandmeyer-type reaction starting from the corresponding 2-amino-4-tert-butylthiazole.[12][13] This precursor can be synthesized via the Hantzsch reaction using thiourea instead of thioformamide. The 2-amino group can then be diazotized and subsequently displaced by a bromide ion, typically using a copper(I) or copper(II) bromide catalyst. This approach offers excellent regioselectivity for the C2 position.

Caption: Proposed synthetic pathway to the target compound.

Reactivity and Applications in Synthesis

The true power of this compound lies in the reactivity of its C2-bromo bond. This position is electron-deficient, making it an excellent electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions.[14] This versatility allows for the precise and modular installation of a wide array of functional groups, a cornerstone of modern drug discovery.[15][16]

Caption: Key cross-coupling reactions utilizing the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiazole core and various aryl or vinyl groups.

-

Objective: To couple an aryl boronic acid to the C2 position of the thiazole.

-

Self-Validating System: The success of this reaction relies on the precise orchestration of a palladium catalyst, a suitable base, and a solvent system capable of accommodating both organic and inorganic reagents. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Further Transformations: Stille, Negishi, and Buchwald-Hartwig Reactions

The utility of this building block extends to other powerful transformations:

-

Stille Coupling: Utilizes organostannanes and is known for its tolerance of a wide range of functional groups. The protocol is similar to the Suzuki coupling, often using a palladium catalyst like Pd(PPh₃)₄ in an anhydrous solvent such as THF or toluene.[17]

-

Negishi Coupling: Employs organozinc reagents, which are highly reactive and particularly useful for introducing alkyl groups. Palladium or nickel catalysts are effective for this transformation.[14][18]

-

Buchwald-Hartwig Amination: A premier method for forming carbon-nitrogen bonds. This reaction requires a palladium pre-catalyst, a specialized phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent.[14]

Role in Drug Discovery and Materials Science

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[19][20][21] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding make it a desirable feature in drug candidates.

The introduction of the tert-butyl group often enhances metabolic stability by sterically hindering enzymatic degradation and increases lipophilicity, which can improve cell membrane permeability. Therefore, this compound is an ideal starting point for synthesizing libraries of novel compounds for screening against various biological targets, including kinases, proteases, and receptors in therapeutic areas like oncology and inflammation.[9][22][23]

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. This compound is classified as an irritant and is harmful if swallowed.[1][2] Adherence to the following safety protocols is mandatory.

| Hazard Classification | GHS Codes |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

This compound is far more than a simple catalog chemical. It is a strategically designed building block that offers a reliable and versatile entry point into the synthesis of highly functionalized thiazole derivatives. Its predictable reactivity in a suite of powerful cross-coupling reactions empowers chemists to rapidly assemble complex molecules with tailored properties. For professionals engaged in the high-stakes fields of drug discovery and materials science, mastering the application of such key intermediates is fundamental to innovation and success.

References

- 1. 2-Bromo-4-tert-butylthiazole 97 873075-54-8 [sigmaaldrich.com]

- 2. 2-溴-4-叔丁基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 873075-54-8 | this compound - Moldb [moldb.com]

- 4. 2-Bromo-4-Tert-Butyl-1,3-Thiazole-景明化工股份有限公司 [echochemical.com]

- 5. This compound [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C7H10BrNS) [pubchemlite.lcsb.uni.lu]

- 9. This compound [myskinrecipes.com]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-tert-butyl-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a cornerstone in the design of numerous therapeutic agents.[3][4] Thiazole derivatives are found in a wide array of pharmaceuticals, including anticancer drugs like Dasatinib, antiretrovirals such as Ritonavir, and various antimicrobial agents.[1][5] The versatility of the thiazole nucleus allows for strategic functionalization at its C2, C4, and C5 positions, enabling medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide focuses on a specific, highly valuable derivative: 2-Bromo-4-tert-butyl-1,3-thiazole (CAS No. 873075-54-8).[8] The presence of a bromine atom at the C2 position renders the molecule an exceptionally versatile building block for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[9][10] The bulky tert-butyl group at the C4 position enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in biological targets.[11] Understanding the precise molecular structure of this intermediate is paramount for its effective application in the synthesis of novel, complex, and potentially bioactive compounds.[12] This document provides a comprehensive analysis of its synthesis, structural elucidation through modern analytical techniques, and the implications of its structure on its chemical reactivity.

Part 1: Synthesis and Purification

The synthesis of 2-bromothiazoles is most efficiently achieved not by direct bromination of the parent thiazole, but via a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor.[13] This approach is favored due to the high reactivity and availability of 2-aminothiazoles, which can be readily prepared through the well-established Hantzsch thiazole synthesis.[14] The causality for this strategic choice lies in the controlled and high-yielding introduction of the bromine atom specifically at the C2 position, avoiding issues with regioselectivity and over-bromination that can occur with direct electrophilic substitution on the thiazole ring.[13]

Experimental Protocol: Synthesis of this compound

This protocol outlines a robust, two-step process starting from the synthesis of the 2-amino-4-tert-butylthiazole intermediate.

Step 1: Hantzsch Synthesis of 2-Amino-4-tert-butylthiazole

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 mmol) in 15 mL of ethanol.

-

Addition of α-Haloketone: To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 mmol). The selection of an α-bromoketone is critical as it provides the necessary electrophilic carbon for cyclization.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the activation energy needed for the condensation and subsequent cyclization.

-

Workup and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 2-amino-4-tert-butylthiazole.[11]

Step 2: Diazotization and Bromination

-

Diazotization: Suspend 2-amino-4-tert-butylthiazole (1.0 mmol) in an aqueous solution of hydrobromic acid (48%, 5 mL). Cool the mixture to 0-5 °C in an ice bath. This low temperature is crucial to stabilize the resulting diazonium salt.

-

Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 mmol) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is the key intermediate step.

-

Copper-Catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 3 mL). Add the cold diazonium salt solution to this catalyst mixture. The Cu(I) catalyst facilitates the displacement of the diazonium group with bromide.[15]

-

Isolation and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with diethyl ether or ethyl acetate. The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.[13]

Part 2: Molecular Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure of this compound. Each analytical method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (δ 1.3-1.5 ppm), due to their aliphatic nature and magnetic equivalence. The sole proton on the thiazole ring (C5-H) will also appear as a singlet around δ 7.2-7.5 ppm. Its chemical shift is influenced by the aromaticity of the ring and the electron-withdrawing effects of the adjacent sulfur atom and the nitrogen atom in the ring.[15][16]

-

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The thiazole ring carbons will appear in the downfield region. The C2 carbon, bonded to both the electronegative nitrogen and bromine atoms, will be the most deshielded (δ ~140-145 ppm). The C4 carbon, attached to the tert-butyl group, and the C5 carbon will have distinct chemical shifts (δ ~165-170 ppm and δ ~115-120 ppm, respectively).[17] The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region (δ ~30-35 ppm).

| Data Summary: Predicted NMR Spectroscopy | |

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR (400 MHz, CDCl₃) | ~7.35 (s, 1H, Thiazole C5-H), ~1.40 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | ~168 (C4), ~142 (C2), ~118 (C5), ~35 (-C (CH₃)₃), ~31 (-C(CH₃ )₃) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound (C₇H₁₀BrNS), the molecular weight is 220.13 g/mol .[8] A key diagnostic feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity at m/z 219 and 221.[18] The monoisotopic mass is calculated to be 218.97 Da.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

-

~3100 cm⁻¹: Aromatic C-H stretch (from the C5-H on the thiazole ring).

-

~2960 cm⁻¹: Aliphatic C-H stretch (from the tert-butyl group).[19]

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the thiazole ring.

-

~1370 cm⁻¹: Characteristic C-H bending from the tert-butyl group.

Crystallographic Analysis

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the definitive 3D structure, including precise bond lengths, bond angles, and intermolecular packing interactions. Although the crystal structure for this compound is not publicly available, analysis of the closely related compound, 2-Bromo-4-phenyl-1,3-thiazole, provides excellent reference data.[15][20]

In the crystal structure of the phenyl analog, the thiazole ring is essentially planar.[20] The C-Br bond length is a key parameter, and is typically found to be around 1.85-1.90 Å. The internal angles of the five-membered ring are dictated by its hybrid nature, with the angle at the sulfur atom being the most acute (around 88-90°).[21] In the solid state, molecules may exhibit intermolecular interactions, such as S···Br contacts, which can influence crystal packing.[15]

Part 3: Reactivity and Applications in Drug Development

The molecular structure of this compound directly informs its chemical reactivity and utility. The C2-Br bond is the primary site of reactivity. The electron-deficient nature of the C2 position, influenced by the adjacent nitrogen atom, makes this site susceptible to nucleophilic aromatic substitution and, more importantly, makes it an ideal electrophile for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).[9][10]

This reactivity is the cornerstone of its application in drug development. Researchers can use this molecule as a foundational scaffold, leveraging the C2-Br bond as a chemical handle to introduce diverse molecular fragments. This allows for the rapid generation of libraries of novel compounds for biological screening. The tert-butyl group provides a lipophilic anchor, a feature often sought to enhance binding affinity with protein targets.[11] Therefore, this compound serves as a high-value intermediate for synthesizing compounds targeting a range of diseases, from cancer to infectious agents.[12][22]

Conclusion

The molecular structure of this compound has been comprehensively defined through a combination of synthetic strategy and rigorous analytical characterization. Its well-defined connectivity, confirmed by NMR, MS, and IR spectroscopy, and its three-dimensional attributes, inferred from crystallographic data of close analogs, provide a complete picture of this key chemical entity. The strategic placement of the reactive bromine handle at the C2 position and the lipophilic tert-butyl group at C4 makes it a powerful and versatile building block for the synthesis of complex molecules, empowering researchers and scientists in the ongoing quest for novel and more effective therapeutics.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 873075-54-8 | this compound - Moldb [moldb.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound [myskinrecipes.com]

- 13. lookchem.com [lookchem.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. brainly.com [brainly.com]

- 17. DSpace [helda-prod-23.hulib.helsinki.fi]

- 18. PubChemLite - this compound (C7H10BrNS) [pubchemlite.lcsb.uni.lu]

- 19. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 20. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Bromo-4-phenyl-1,3-thia-zole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound [myskinrecipes.com]

IUPAC name for 2-Bromo-4-tert-butyl-1,3-thiazole

An In-Depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern synthetic chemistry. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical science. It delves into the compound's chemical identity, spectroscopic characteristics, and detailed synthetic protocols, including the foundational Hantzsch thiazole synthesis. A core focus is placed on its chemical reactivity, particularly the strategic use of organolithium reagents to achieve selective functionalization, thereby unlocking its potential as a versatile intermediate. The guide further explores its application in the synthesis of complex, biologically active molecules, supported by established safety and handling protocols. All technical discussions are grounded in authoritative, citable literature to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a thiazole ring, which is an aromatic five-membered ring containing both sulfur and nitrogen atoms. The strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position defines its unique reactivity and utility in organic synthesis.

The tert-butyl group provides steric hindrance and increases lipophilicity, which can be advantageous in modulating the pharmacokinetic properties of derivative compounds. The bromine atom at the C2 position is a versatile functional handle, susceptible to a range of transformations, most notably metal-halogen exchange, which is a cornerstone of its synthetic utility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-(tert-butyl)-1,3-thiazole | IUPAC Nomenclature |

| Synonym | 2-Bromo-4-(1,1-dimethylethyl)thiazole | [1] |

| CAS Number | 873075-54-8 | [1][2] |

| Molecular Formula | C₇H₁₀BrNS | [2] |

| Molecular Weight | 220.13 g/mol | [2] |

| Canonical SMILES | CC(C)(C)C1=CSC(=N1)Br | [3] |

| InChI Key | ILKZEOZQPGBUCV-UHFFFAOYSA-N | [3] |

| Physical State | Solid or liquid at room temperature | Supplier Data |

| Solubility | Expected to be soluble in organic solvents like THF, Dichloromethane, Ethyl Acetate | General Chemical Principles |

Spectroscopic Profile

While a dedicated spectral analysis for this specific molecule is not widely published, its spectroscopic characteristics can be confidently predicted based on the analysis of closely related analogues such as 2-bromo-4-phenyl-1,3-thiazole and general principles of spectroscopy.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly informative. Two key singlet signals would be anticipated:

-

A singlet at approximately δ 7.0-7.5 ppm corresponding to the lone proton at the C5 position of the thiazole ring.[1]

-

A sharp, intense singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal four distinct signals for the aromatic/heterocyclic carbons and two signals for the tert-butyl group carbons. The C2 carbon, bonded to bromine, would appear significantly downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum provides insight into the functional groups present. Key absorption bands would include:

-

C-H stretching vibrations from the tert-butyl group around 2970-2870 cm⁻¹.

-

Characteristic ring stretching vibrations for the C=N and C=C bonds of the thiazole ring in the 1600-1450 cm⁻¹ region.

-

A C-Br stretching vibration, typically found in the fingerprint region below 700 cm⁻¹.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. The primary fragmentation pathway would likely involve the loss of a methyl group (M-15) from the tert-butyl moiety to form a stable tertiary carbocation.

Synthesis Pathway and Protocol

The synthesis of 2-bromo-4-substituted thiazoles is a well-established process that typically involves a two-stage approach. The first stage is the construction of the thiazole ring itself, followed by the introduction of the bromine atom. The Hantzsch thiazole synthesis is the most prominent and widely used method for forming the core thiazole structure.[4]

Stage 1: Hantzsch Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[4] To generate the required precursor, 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone) is reacted with thiourea.

Causality of Experimental Choices:

-

α-Haloketone : The choice of 1-bromo-3,3-dimethyl-2-butanone is critical as it directly installs the tert-butyl group at the 4-position of the resulting thiazole ring.

-

Thiourea : Thiourea serves as the source for the nitrogen atom at position 3 and the sulfur atom at position 1, while also providing the amino group at the 2-position.

-

Solvent : The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.

Stage 2: Sandmeyer-type Bromination

With the 2-amino-4-tert-butyl-1,3-thiazole precursor in hand, the amino group is replaced with a bromine atom. This is achieved via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide ion, often catalyzed by copper(I) bromide (CuBr).[1]

Causality of Experimental Choices:

-

Diazotization : The 2-amino group is converted into a diazonium salt using a nitrite source (e.g., n-butyl nitrite or sodium nitrite in acidic conditions). This transforms the amino group into an excellent leaving group (N₂ gas).

-

Copper(I) Bromide : CuBr acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Protocol (Adapted from Bunev et al.[1])

-

Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole :

-

To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equiv.) in ethanol, add thiourea (1.1 equiv.).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminothiazole precursor.

-

-

Synthesis of this compound :

-

Dissolve the 2-amino-4-tert-butyl-1,3-thiazole precursor (1 equiv.) and CuBr (1.5 equiv.) in acetonitrile at room temperature.

-

Add n-butyl nitrite (1.5 equiv.) dropwise with stirring.

-

Heat the solution to approximately 60 °C for 15-30 minutes, or until gas evolution ceases.

-

Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with dilute ammonia solution to remove copper salts.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a heptane-ethyl acetate gradient) to obtain the final product.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its capacity for selective functionalization at two key positions: C2 and C5. The bromine atom at C2 allows for reactions typical of aryl bromides, while the proton at C5 is acidic enough to be removed by strong bases. This dual reactivity makes it a powerful scaffold for building molecular complexity.

Selective Lithiation

A study by Demydchuk et al. on a similar substrate demonstrates the power of using different organolithium bases to control the site of reaction.[5]

-

Deprotonation at C5 (Kinetic Control) : Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively removes the proton at the C5 position. This is the kinetically favored process. The resulting 5-lithio-thiazole intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups exclusively at this position.

-

Dual Lithiation at C2 and C5 : Using a more reactive organolithium reagent like tert-butyllithium (t-BuLi) results in a different outcome. t-BuLi is strong enough to perform both metal-halogen exchange at the C2 position and deprotonation at the C5 position. This generates a dilithiated intermediate, which can subsequently react with two equivalents of an electrophile to functionalize both sites of the thiazole ring simultaneously.[5]

This differential reactivity is a self-validating system; the choice of base directly dictates the synthetic outcome, allowing for precise and predictable molecular construction.

Reactivity Diagram

Caption: Differential reactivity of this compound.

Applications in Drug Discovery and Agrochemicals

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. This compound serves as a crucial starting material for accessing novel derivatives with potential therapeutic or agricultural applications.

-

Pharmaceuticals : Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][6] The 2-bromo-4-tert-butyl-thiazole scaffold can be elaborated into more complex molecules. For instance, through Suzuki or Stille coupling at the C2 position (after conversion to an organometallic species), various aryl or heteroaryl groups can be introduced, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

-

Agrochemicals : This compound is a key intermediate in the synthesis of fungicides and herbicides.[2] The thiazole moiety can enhance the bioactivity of these agents. The ability to selectively functionalize the ring allows for the fine-tuning of properties such as potency, selectivity, and environmental persistence. For example, derivatives created from this building block have been investigated for their efficacy against various plant pathogens.[3][6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related brominated aromatic and heterocyclic compounds, the following precautions are strongly advised.[7][8][9]

-

Hazard Classification (Anticipated) :

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE) :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection : Wear a laboratory coat.

-

-

Handling and Storage :

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, or vapor.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures :

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

References

- 1. researchgate.net [researchgate.net]

- 2. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.ie [fishersci.ie]

- 8. aksci.com [aksci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Part 1: Quantum Chemical Calculations for Molecular Characterization

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-4-tert-butyl-1,3-thiazole